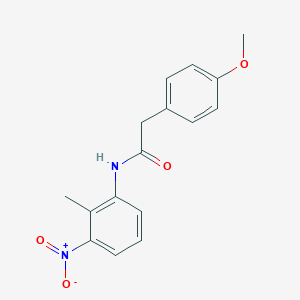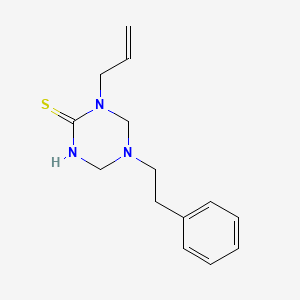![molecular formula C19H17NO4 B5687145 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. This compound belongs to the class of chromenones, which are known for their biological activities such as anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. Moreover, it has been demonstrated to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anticancer agent. This compound has also been reported to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its diverse biological activities. This compound can be used to study various cellular and molecular pathways involved in inflammation, oxidative stress, and cancer. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One of the potential areas of investigation is its mechanism of action in neurodegenerative diseases. Further studies are needed to understand how this compound exerts its neuroprotective effects and whether it can be used as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. Another future direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, the investigation of the structure-activity relationship of this compound may lead to the discovery of more potent analogs with diverse biological activities.
Métodos De Síntesis
The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves the reaction of 3-benzyl-4-methylchromen-2-one with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its biological activities. It has been reported to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to possess antimicrobial properties against various bacterial and fungal strains. Moreover, it has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15-8-7-14(23-11-18(20)21)10-17(15)24-19(22)16(12)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULMDNDSTYDGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)
![2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5687064.png)


![5-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687088.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5687102.png)
![1-[2-(benzyloxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5687109.png)

![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)

![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)